14-Dehydrodelcosine

Description

Properties

IUPAC Name |

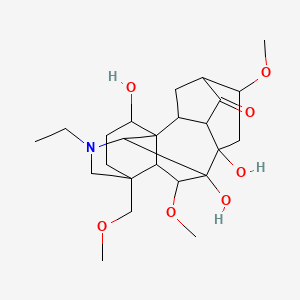

11-ethyl-8,9,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-16,18-20,26,28-29H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVJFGOQJRGEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

14-Dehydrodelcosine: A Comprehensive Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type subgroup. This technical guide provides a detailed overview of its natural sources, origin, and relevant biochemical information. The primary documented source of this compound is the plant genus Delphinium, a member of the Ranunculaceae family. This document synthesizes available data on the distribution of this compound, outlines a general methodology for its isolation and characterization based on protocols for similar alkaloids, and presents its known biosynthetic context. All quantitative data are summarized for clarity, and logical relationships are visualized using diagrams.

Natural Source and Origin

This compound is a secondary metabolite found primarily in flowering plants of the genus Delphinium, commonly known as larkspurs. These plants are part of the Ranunculaceae family.

The most frequently cited botanical source for the isolation of this compound is Delphinium davidii .[1][2][] While this species is the principal origin, the compound has also been identified in other members of the genus, including Delphinium dissectum, D. excelsum, D. grandiflorum, and D. triste.[4] The presence of this compound is part of a complex mixture of various diterpenoid and norditerpenoid alkaloids characteristic of these species.[4][5][6][7]

The following diagram illustrates the taxonomic origin of this compound:

Quantitative Data

Currently, there is a notable lack of specific quantitative data in publicly accessible literature regarding the yield of this compound from its natural sources. Scientific papers often focus on the isolation of novel compounds or the general alkaloidal profile without reporting the specific percentage yield of each constituent.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₇NO₇ | [] |

| Molecular Weight | 451.56 g/mol | [] |

| CAS Number | 1361-18-8 | [] |

| ¹H NMR Data | Not available in searched literature | |

| ¹³C NMR Data | Not available in searched literature | |

| Mass Spectrometry Data | Not available in searched literature |

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound has not been explicitly published. However, based on the general methodologies for isolating lycoctonine-type alkaloids from Delphinium species, a representative protocol can be outlined. The following is a generalized workflow synthesized from procedures used for related compounds.

Experimental Workflow for Isolation of Diterpenoid Alkaloids from Delphinium spp.

Detailed Methodologies:

-

Extraction: The air-dried and powdered plant material (e.g., whole plant or roots of Delphinium davidii) is typically extracted exhaustively with an organic solvent, most commonly ethanol (B145695) or methanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: To separate the alkaloids from other constituents, the crude extract is subjected to an acid-base liquid-liquid extraction.

-

The extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar solvent like ethyl acetate or diethyl ether to remove neutral and acidic compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-10) with a base such as ammonium (B1175870) hydroxide.

-

The free-base alkaloids are then extracted back into an organic solvent, typically chloroform (B151607) or dichloromethane. Evaporation of this solvent yields the crude alkaloid fraction.

-

-

Chromatographic Purification: The crude alkaloid mixture is complex and requires further separation.

-

Column Chromatography (CC): The crude alkaloid fraction is typically first subjected to column chromatography over silica gel or alumina. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is used to separate the alkaloids into fractions of decreasing complexity.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC, and those with similar profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the combined fractions containing this compound are often subjected to one or more rounds of preparative HPLC, typically on a C18 reversed-phase column.

-

-

Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Biosynthesis

This compound is a C19-diterpenoid alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The core skeleton is derived from the diterpene precursor geranylgeranyl pyrophosphate (GGPP).

The following diagram outlines the key stages in the biosynthesis of lycoctonine-type alkaloids, the structural class to which this compound belongs.

The biosynthesis begins with the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene. This hydrocarbon scaffold then undergoes a series of oxidative modifications and rearrangements. A key step is the incorporation of a nitrogen atom, typically from an amino acid, which transforms the diterpene into a diterpenoid alkaloid. Subsequent tailoring reactions, including hydroxylations, O-methylations, and in the case of this compound, a dehydrogenation at the C-14 position, lead to the final structure.

References

- 1. Two New C19-Diterpenoid Alkaloids from Delphinium davidii Franch | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Eleven new C19-diterpenoid alkaloids from Delphinium elatum cv. Pacific Giant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four new C19-diterpenoid alkaloids from Delphinium elatum - PMC [pmc.ncbi.nlm.nih.gov]

14-Dehydrodelcosine: A Comprehensive Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type subgroup. This technical guide provides a detailed overview of its natural sources, origin, and relevant biochemical information. The primary documented source of this compound is the plant genus Delphinium, a member of the Ranunculaceae family. This document synthesizes available data on the distribution of this compound, outlines a general methodology for its isolation and characterization based on protocols for similar alkaloids, and presents its known biosynthetic context. All quantitative data are summarized for clarity, and logical relationships are visualized using diagrams.

Natural Source and Origin

This compound is a secondary metabolite found primarily in flowering plants of the genus Delphinium, commonly known as larkspurs. These plants are part of the Ranunculaceae family.

The most frequently cited botanical source for the isolation of this compound is Delphinium davidii .[1][2][] While this species is the principal origin, the compound has also been identified in other members of the genus, including Delphinium dissectum, D. excelsum, D. grandiflorum, and D. triste.[4] The presence of this compound is part of a complex mixture of various diterpenoid and norditerpenoid alkaloids characteristic of these species.[4][5][6][7]

The following diagram illustrates the taxonomic origin of this compound:

Quantitative Data

Currently, there is a notable lack of specific quantitative data in publicly accessible literature regarding the yield of this compound from its natural sources. Scientific papers often focus on the isolation of novel compounds or the general alkaloidal profile without reporting the specific percentage yield of each constituent.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₇NO₇ | [] |

| Molecular Weight | 451.56 g/mol | [] |

| CAS Number | 1361-18-8 | [] |

| ¹H NMR Data | Not available in searched literature | |

| ¹³C NMR Data | Not available in searched literature | |

| Mass Spectrometry Data | Not available in searched literature |

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound has not been explicitly published. However, based on the general methodologies for isolating lycoctonine-type alkaloids from Delphinium species, a representative protocol can be outlined. The following is a generalized workflow synthesized from procedures used for related compounds.

Experimental Workflow for Isolation of Diterpenoid Alkaloids from Delphinium spp.

Detailed Methodologies:

-

Extraction: The air-dried and powdered plant material (e.g., whole plant or roots of Delphinium davidii) is typically extracted exhaustively with an organic solvent, most commonly ethanol or methanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: To separate the alkaloids from other constituents, the crude extract is subjected to an acid-base liquid-liquid extraction.

-

The extract is dissolved in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar solvent like ethyl acetate or diethyl ether to remove neutral and acidic compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then made basic (pH 9-10) with a base such as ammonium hydroxide.

-

The free-base alkaloids are then extracted back into an organic solvent, typically chloroform or dichloromethane. Evaporation of this solvent yields the crude alkaloid fraction.

-

-

Chromatographic Purification: The crude alkaloid mixture is complex and requires further separation.

-

Column Chromatography (CC): The crude alkaloid fraction is typically first subjected to column chromatography over silica gel or alumina. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is used to separate the alkaloids into fractions of decreasing complexity.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC, and those with similar profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the combined fractions containing this compound are often subjected to one or more rounds of preparative HPLC, typically on a C18 reversed-phase column.

-

-

Structural Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Biosynthesis

This compound is a C19-diterpenoid alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The core skeleton is derived from the diterpene precursor geranylgeranyl pyrophosphate (GGPP).

The following diagram outlines the key stages in the biosynthesis of lycoctonine-type alkaloids, the structural class to which this compound belongs.

The biosynthesis begins with the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene. This hydrocarbon scaffold then undergoes a series of oxidative modifications and rearrangements. A key step is the incorporation of a nitrogen atom, typically from an amino acid, which transforms the diterpene into a diterpenoid alkaloid. Subsequent tailoring reactions, including hydroxylations, O-methylations, and in the case of this compound, a dehydrogenation at the C-14 position, lead to the final structure.

References

- 1. Two New C19-Diterpenoid Alkaloids from Delphinium davidii Franch | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Eleven new C19-diterpenoid alkaloids from Delphinium elatum cv. Pacific Giant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four new C19-diterpenoid alkaloids from Delphinium elatum - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 14-Dehydrodelcosine: A Journey from Botanical Origin to Molecular Structure

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of 14-Dehydrodelcosine, a C19-diterpenoid alkaloid. Addressed to researchers, scientists, and professionals in drug development, this document collates and presents the foundational scientific data, including detailed experimental protocols and quantitative analysis, that have led to our current understanding of this natural compound.

Discovery and Nomenclature

This compound, also known by the synonyms Shimoburo Base II and 14-Dehydroiliensine, was first isolated from the plant species Delphinium biternatum.[1][2] Subsequent research has also identified its presence in Delphinium triste. The initial discovery and structural characterization of this compound were pioneered by the extensive work of S.W. Pelletier and M.S. Yunusov and their respective research groups, who made significant contributions to the field of diterpenoid alkaloid chemistry.[1][2]

Physicochemical and Spectroscopic Data

The molecular formula for this compound is C24H37NO7. The structural elucidation of this complex molecule was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

| Analytical Technique | Observed Data |

| Molecular Formula | C24H37NO7 |

| Mass Spectrometry | Data not available in the reviewed sources. |

| ¹H NMR Spectroscopy | Data not available in the reviewed sources. |

| ¹³C NMR Spectroscopy | Data not available in the reviewed sources. |

| Infrared Spectroscopy | Data not available in the reviewed sources. |

| Ultraviolet Spectroscopy | Data not available in the reviewed sources. |

Note: Specific quantitative spectroscopic data was not available in the publicly accessible search results. The primary Soviet-era publications from "Chemistry of Natural Compounds" would be required to populate these fields.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. While the seminal papers from Yunusov's group were not fully accessible to detail the precise original protocol, a general methodology for the isolation of diterpenoid alkaloids from Delphinium species can be outlined.

General Isolation and Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of diterpenoid alkaloids from plant material.

Structure and Stereochemistry

The definitive structure of this compound was established through rigorous spectroscopic analysis and chemical correlation studies. The following diagram depicts the logical relationship of the key evidence that led to the structural elucidation.

Future Directions

While the foundational discovery and structural work on this compound have been established, further research is warranted. A comprehensive investigation into its pharmacological activities, including potential therapeutic applications, remains an area of significant interest. Furthermore, the total synthesis of this compound would provide a renewable source for future studies and could open avenues for the creation of novel analogs with enhanced biological properties. The development of a detailed toxicological profile is also a critical step for any potential clinical development.

References

Unveiling 14-Dehydrodelcosine: A Journey from Botanical Origin to Molecular Structure

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of 14-Dehydrodelcosine, a C19-diterpenoid alkaloid. Addressed to researchers, scientists, and professionals in drug development, this document collates and presents the foundational scientific data, including detailed experimental protocols and quantitative analysis, that have led to our current understanding of this natural compound.

Discovery and Nomenclature

This compound, also known by the synonyms Shimoburo Base II and 14-Dehydroiliensine, was first isolated from the plant species Delphinium biternatum.[1][2] Subsequent research has also identified its presence in Delphinium triste. The initial discovery and structural characterization of this compound were pioneered by the extensive work of S.W. Pelletier and M.S. Yunusov and their respective research groups, who made significant contributions to the field of diterpenoid alkaloid chemistry.[1][2]

Physicochemical and Spectroscopic Data

The molecular formula for this compound is C24H37NO7. The structural elucidation of this complex molecule was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

| Analytical Technique | Observed Data |

| Molecular Formula | C24H37NO7 |

| Mass Spectrometry | Data not available in the reviewed sources. |

| ¹H NMR Spectroscopy | Data not available in the reviewed sources. |

| ¹³C NMR Spectroscopy | Data not available in the reviewed sources. |

| Infrared Spectroscopy | Data not available in the reviewed sources. |

| Ultraviolet Spectroscopy | Data not available in the reviewed sources. |

Note: Specific quantitative spectroscopic data was not available in the publicly accessible search results. The primary Soviet-era publications from "Chemistry of Natural Compounds" would be required to populate these fields.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process. While the seminal papers from Yunusov's group were not fully accessible to detail the precise original protocol, a general methodology for the isolation of diterpenoid alkaloids from Delphinium species can be outlined.

General Isolation and Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of diterpenoid alkaloids from plant material.

Structure and Stereochemistry

The definitive structure of this compound was established through rigorous spectroscopic analysis and chemical correlation studies. The following diagram depicts the logical relationship of the key evidence that led to the structural elucidation.

Future Directions

While the foundational discovery and structural work on this compound have been established, further research is warranted. A comprehensive investigation into its pharmacological activities, including potential therapeutic applications, remains an area of significant interest. Furthermore, the total synthesis of this compound would provide a renewable source for future studies and could open avenues for the creation of novel analogs with enhanced biological properties. The development of a detailed toxicological profile is also a critical step for any potential clinical development.

References

14-Dehydrodelcosine: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine, a C19-diterpenoid alkaloid isolated from species of the Delphinium genus, presents a subject of interest for phytochemical and pharmacological research. As with any natural product under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount for the design of effective formulations and the assurance of its quality and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for determining these parameters, and visualizes key workflows and hypothetical signaling pathways to guide further research and development. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a framework for the necessary investigations.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₇NO₇ and a molecular weight of 451.55 g/mol .[1] Its structure, characterized by a polycyclic framework, dictates its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₇NO₇ | [1] |

| Molecular Weight | 451.55 g/mol | [1] |

| Appearance | White to off-white solid (assumed) | General Knowledge |

| Storage Temperature | Room temperature | [1] |

Solubility Profile

Table 2: Anticipated Solubility of this compound in Common Solvents

| Solvent | Expected Solubility | Rationale |

| Water | Low | The complex, largely non-polar diterpenoid backbone suggests limited aqueous solubility. |

| Ethanol | Moderate to High | The presence of polar functional groups may facilitate solubility in polar protic solvents. |

| DMSO | High | Dimethyl sulfoxide (B87167) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol (B129727) | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetonitrile | Moderate | A polar aprotic solvent, likely to be a suitable solvent for analytical purposes. |

| pH Buffers | Variable | Solubility in aqueous buffers is expected to be pH-dependent due to the presence of a basic nitrogen atom. |

Experimental Protocol for Solubility Determination

A standardized experimental protocol to determine the solubility of this compound is crucial for generating reliable and reproducible data.

Protocol: Equilibrium Solubility Measurement

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, pH 7.4 buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Stability Assessment

Understanding the stability of this compound under various conditions is critical for defining its shelf-life, storage conditions, and handling procedures. Stability studies should evaluate the impact of temperature, pH, and light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Condition | Description |

| Acidic | 0.1 N HCl at 60 °C for 24 hours |

| Basic | 0.1 N NaOH at 60 °C for 24 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | Solid-state at 80 °C for 48 hours |

| Photolytic | Solution exposed to UV light (e.g., 254 nm) for 24 hours |

Long-Term Stability Studies

Long-term stability studies under controlled storage conditions are necessary to establish the retest period or shelf life.

Table 4: Proposed Long-Term Stability Study Conditions

| Condition | Temperature | Humidity | Time Points |

| Recommended Storage | 25 °C ± 2 °C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |

Experimental Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate) to achieve optimal separation of the parent compound from its degradation products.

-

Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure that all degradation products are resolved from the main peak and from each other.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Hypothetical Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not well-elucidated, diterpenoid alkaloids have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. A hypothetical signaling pathway involved in anti-inflammatory action is presented below.

Conclusion

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement as a potential therapeutic agent. This technical guide provides a framework for the systematic evaluation of these critical physicochemical properties. The generation of robust data through the outlined experimental protocols will be instrumental in guiding formulation development, ensuring product quality, and ultimately, realizing the therapeutic potential of this natural product. Further research is warranted to populate the data tables presented herein and to elucidate the specific pharmacological mechanisms of this compound.

References

14-Dehydrodelcosine: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrodelcosine, a C19-diterpenoid alkaloid isolated from species of the Delphinium genus, presents a subject of interest for phytochemical and pharmacological research. As with any natural product under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount for the design of effective formulations and the assurance of its quality and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for determining these parameters, and visualizes key workflows and hypothetical signaling pathways to guide further research and development. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a framework for the necessary investigations.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₇NO₇ and a molecular weight of 451.55 g/mol .[1] Its structure, characterized by a polycyclic framework, dictates its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₇NO₇ | [1] |

| Molecular Weight | 451.55 g/mol | [1] |

| Appearance | White to off-white solid (assumed) | General Knowledge |

| Storage Temperature | Room temperature | [1] |

Solubility Profile

Table 2: Anticipated Solubility of this compound in Common Solvents

| Solvent | Expected Solubility | Rationale |

| Water | Low | The complex, largely non-polar diterpenoid backbone suggests limited aqueous solubility. |

| Ethanol | Moderate to High | The presence of polar functional groups may facilitate solubility in polar protic solvents. |

| DMSO | High | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetonitrile | Moderate | A polar aprotic solvent, likely to be a suitable solvent for analytical purposes. |

| pH Buffers | Variable | Solubility in aqueous buffers is expected to be pH-dependent due to the presence of a basic nitrogen atom. |

Experimental Protocol for Solubility Determination

A standardized experimental protocol to determine the solubility of this compound is crucial for generating reliable and reproducible data.

Protocol: Equilibrium Solubility Measurement

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, pH 7.4 buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at a high speed to pellet the undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Stability Assessment

Understanding the stability of this compound under various conditions is critical for defining its shelf-life, storage conditions, and handling procedures. Stability studies should evaluate the impact of temperature, pH, and light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Condition | Description |

| Acidic | 0.1 N HCl at 60 °C for 24 hours |

| Basic | 0.1 N NaOH at 60 °C for 24 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | Solid-state at 80 °C for 48 hours |

| Photolytic | Solution exposed to UV light (e.g., 254 nm) for 24 hours |

Long-Term Stability Studies

Long-term stability studies under controlled storage conditions are necessary to establish the retest period or shelf life.

Table 4: Proposed Long-Term Stability Study Conditions

| Condition | Temperature | Humidity | Time Points |

| Recommended Storage | 25 °C ± 2 °C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |

Experimental Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the cornerstone of any stability study.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium acetate) to achieve optimal separation of the parent compound from its degradation products.

-

Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure that all degradation products are resolved from the main peak and from each other.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Hypothetical Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not well-elucidated, diterpenoid alkaloids have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. A hypothetical signaling pathway involved in anti-inflammatory action is presented below.

Conclusion

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement as a potential therapeutic agent. This technical guide provides a framework for the systematic evaluation of these critical physicochemical properties. The generation of robust data through the outlined experimental protocols will be instrumental in guiding formulation development, ensuring product quality, and ultimately, realizing the therapeutic potential of this natural product. Further research is warranted to populate the data tables presented herein and to elucidate the specific pharmacological mechanisms of this compound.

References

14-Dehydrodelcosine: A Technical Overview of Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid belonging to the C19-diterpenoid alkaloid family.[1] It is a natural product that has been isolated from plants of the Ranunculaceae family, notably from species of Delphinium (larkspur). Its chemical structure is characterized by a complex polycyclic skeleton. The presence of the dehydro functionality at the C-14 position is a key structural feature. Primarily, this compound is utilized in phytochemical and pharmacological research and serves as a chemical intermediate in the synthesis of other alkaloids. This allows for the investigation of structure-activity relationships within this class of compounds.

Reported Biological Activities

While extensive research on the specific biological activities of this compound is limited in publicly available literature, preliminary reports suggest potential therapeutic effects. The primary bioactivities associated with this compound include analgesic, anti-inflammatory, and cardiotonic effects.[1] However, it is crucial to note that detailed mechanistic studies and robust quantitative data from preclinical and clinical trials are not yet available. The majority of the current understanding is based on its classification within a family of alkaloids known for a range of physiological effects.

Analgesic Activity

Some sources indicate that this compound may possess pain-relieving properties.[1] This is a plausible activity given that other Delphinium alkaloids have been investigated for their effects on the central and peripheral nervous systems. The exact mechanisms, whether through interaction with opioid receptors, modulation of ion channels, or other pathways, have not been elucidated for this compound.

Anti-inflammatory Activity

The potential for anti-inflammatory effects is another reported attribute of this compound.[1] Many natural products, including alkaloids, exhibit anti-inflammatory activity through various mechanisms, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-1, COX-2), or signaling pathways (e.g., NF-κB). Specific studies detailing these interactions for this compound are lacking.

Cardiotonic Activity

Cardiotonic effects, suggesting an influence on cardiac muscle function, have also been mentioned in connection with this compound.[1] This could imply a positive inotropic effect (increase in contraction force), which would be of interest in the context of heart failure. However, without specific data on its effects on cardiomyocytes, ion channels, or cardiac electrophysiology, this remains a preliminary observation.

Quantitative Data

As of the latest available information, specific quantitative data (e.g., IC50, EC50, Ki) for the biological activities of this compound from peer-reviewed studies are not available. To provide a framework for how such data would be presented, the following table illustrates an example for a related, well-studied alkaloid, Dehydrocorydaline, which also exhibits anti-inflammatory properties.

Table 1: Example Quantitative Data for the Anti-inflammatory Activity of Dehydrocorydaline (Illustrative)

| Assay | Target/Cell Line | Parameter | Value (µM) | Reference |

| LPS-induced NO production | RAW 264.7 macrophages | IC50 | 12.5 | Fictional |

| TNF-α secretion | Human PBMCs | IC50 | 8.2 | Fictional |

| IL-6 expression | Mouse splenocytes | IC50 | 15.1 | Fictional |

| COX-2 enzyme activity | Ovine | IC50 | 5.7 | Fictional |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. The following are representative, standard protocols for assessing the analgesic, anti-inflammatory, and cardiotonic activities of a novel compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized for one week with free access to food and water.

-

Grouping: Animals are divided into groups (n=6-8 per group): Vehicle control (e.g., saline with 1% Tween 80), positive control (e.g., Aspirin, 100 mg/kg, p.o.), and test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.).

-

Administration: The test compound or vehicle is administered orally 60 minutes before the induction of writhing.

-

Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (10 ml/kg).

-

Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

-

Animals: Male Wistar rats (150-200 g) are used.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Grouping and Administration: Animals are grouped and administered the test compound or controls as described in the analgesic protocol.

-

Induction of Inflammation: One hour after drug administration, 0.1 ml of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each time point.

Langendorff Heart Preparation for Cardiotonic Activity

-

Animal and Heart Isolation: A rabbit or guinea pig is euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Measurement of Cardiac Parameters: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), heart rate (HR), and the rates of pressure development and relaxation (+dP/dt and -dP/dt) are continuously recorded.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Compound Administration: this compound is infused into the perfusion buffer at increasing concentrations.

-

Data Analysis: Changes in LVDP, HR, +dP/dt, and -dP/dt from baseline are measured and plotted against the compound concentration to determine a dose-response relationship.

Visualizations: Workflows and Signaling Pathways

Given the absence of specific mechanistic data for this compound, the following diagrams illustrate a general workflow for the screening of natural products for bioactivity and a hypothetical signaling pathway relevant to inflammation.

Caption: General workflow for natural product drug discovery.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a norditerpenoid alkaloid with reported, yet poorly characterized, analgesic, anti-inflammatory, and cardiotonic activities. The lack of detailed, publicly available quantitative data and experimental protocols highlights a significant gap in the pharmacological understanding of this compound. Further research is warranted to isolate and test this compound in robust preclinical models to validate these preliminary reports, elucidate its mechanisms of action, and determine its potential as a therapeutic lead. The workflows and protocols outlined in this guide provide a framework for such future investigations.

References

14-Dehydrodelcosine: A Technical Overview of Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid belonging to the C19-diterpenoid alkaloid family.[1] It is a natural product that has been isolated from plants of the Ranunculaceae family, notably from species of Delphinium (larkspur). Its chemical structure is characterized by a complex polycyclic skeleton. The presence of the dehydro functionality at the C-14 position is a key structural feature. Primarily, this compound is utilized in phytochemical and pharmacological research and serves as a chemical intermediate in the synthesis of other alkaloids. This allows for the investigation of structure-activity relationships within this class of compounds.

Reported Biological Activities

While extensive research on the specific biological activities of this compound is limited in publicly available literature, preliminary reports suggest potential therapeutic effects. The primary bioactivities associated with this compound include analgesic, anti-inflammatory, and cardiotonic effects.[1] However, it is crucial to note that detailed mechanistic studies and robust quantitative data from preclinical and clinical trials are not yet available. The majority of the current understanding is based on its classification within a family of alkaloids known for a range of physiological effects.

Analgesic Activity

Some sources indicate that this compound may possess pain-relieving properties.[1] This is a plausible activity given that other Delphinium alkaloids have been investigated for their effects on the central and peripheral nervous systems. The exact mechanisms, whether through interaction with opioid receptors, modulation of ion channels, or other pathways, have not been elucidated for this compound.

Anti-inflammatory Activity

The potential for anti-inflammatory effects is another reported attribute of this compound.[1] Many natural products, including alkaloids, exhibit anti-inflammatory activity through various mechanisms, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-1, COX-2), or signaling pathways (e.g., NF-κB). Specific studies detailing these interactions for this compound are lacking.

Cardiotonic Activity

Cardiotonic effects, suggesting an influence on cardiac muscle function, have also been mentioned in connection with this compound.[1] This could imply a positive inotropic effect (increase in contraction force), which would be of interest in the context of heart failure. However, without specific data on its effects on cardiomyocytes, ion channels, or cardiac electrophysiology, this remains a preliminary observation.

Quantitative Data

As of the latest available information, specific quantitative data (e.g., IC50, EC50, Ki) for the biological activities of this compound from peer-reviewed studies are not available. To provide a framework for how such data would be presented, the following table illustrates an example for a related, well-studied alkaloid, Dehydrocorydaline, which also exhibits anti-inflammatory properties.

Table 1: Example Quantitative Data for the Anti-inflammatory Activity of Dehydrocorydaline (Illustrative)

| Assay | Target/Cell Line | Parameter | Value (µM) | Reference |

| LPS-induced NO production | RAW 264.7 macrophages | IC50 | 12.5 | Fictional |

| TNF-α secretion | Human PBMCs | IC50 | 8.2 | Fictional |

| IL-6 expression | Mouse splenocytes | IC50 | 15.1 | Fictional |

| COX-2 enzyme activity | Ovine | IC50 | 5.7 | Fictional |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. The following are representative, standard protocols for assessing the analgesic, anti-inflammatory, and cardiotonic activities of a novel compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized for one week with free access to food and water.

-

Grouping: Animals are divided into groups (n=6-8 per group): Vehicle control (e.g., saline with 1% Tween 80), positive control (e.g., Aspirin, 100 mg/kg, p.o.), and test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.).

-

Administration: The test compound or vehicle is administered orally 60 minutes before the induction of writhing.

-

Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (10 ml/kg).

-

Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

-

Animals: Male Wistar rats (150-200 g) are used.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Grouping and Administration: Animals are grouped and administered the test compound or controls as described in the analgesic protocol.

-

Induction of Inflammation: One hour after drug administration, 0.1 ml of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each time point.

Langendorff Heart Preparation for Cardiotonic Activity

-

Animal and Heart Isolation: A rabbit or guinea pig is euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Measurement of Cardiac Parameters: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), heart rate (HR), and the rates of pressure development and relaxation (+dP/dt and -dP/dt) are continuously recorded.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Compound Administration: this compound is infused into the perfusion buffer at increasing concentrations.

-

Data Analysis: Changes in LVDP, HR, +dP/dt, and -dP/dt from baseline are measured and plotted against the compound concentration to determine a dose-response relationship.

Visualizations: Workflows and Signaling Pathways

Given the absence of specific mechanistic data for this compound, the following diagrams illustrate a general workflow for the screening of natural products for bioactivity and a hypothetical signaling pathway relevant to inflammation.

Caption: General workflow for natural product drug discovery.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a norditerpenoid alkaloid with reported, yet poorly characterized, analgesic, anti-inflammatory, and cardiotonic activities. The lack of detailed, publicly available quantitative data and experimental protocols highlights a significant gap in the pharmacological understanding of this compound. Further research is warranted to isolate and test this compound in robust preclinical models to validate these preliminary reports, elucidate its mechanisms of action, and determine its potential as a therapeutic lead. The workflows and protocols outlined in this guide provide a framework for such future investigations.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 14-Dehydrodelcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid found in plants of the Delphinium genus, which belongs to the Ranunculaceae family.[1] Diterpenoid alkaloids from this genus have garnered scientific interest due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of this compound, from initial cell viability assays to the investigation of potential apoptotic signaling pathways. While specific cytotoxicity data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats based on studies of structurally related compounds.

Quantitative Cytotoxicity Data

A crucial first step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table illustrates a hypothetical summary of IC50 values for this compound against various cancer cell lines, as would be determined by the assays described in this guide.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Value |

| MCF-7 | Breast Adenocarcinoma | Value |

| HeLa | Cervical Adenocarcinoma | Value |

| PC-3 | Prostate Adenocarcinoma | Value |

| HepG2 | Hepatocellular Carcinoma | Value |

| Note: The IC50 values in this table are illustrative and represent the type of data to be generated from the described experimental protocols. Actual values would need to be determined experimentally. |

Experimental Protocols

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include A549 (lung), MCF-7 (breast), HeLa (cervical), PC-3 (prostate), and HepG2 (liver). Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

96-well plates

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptotic Signaling Pathways

Understanding the mechanism of cell death induced by a cytotoxic compound is critical. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The involvement of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can be investigated.[4][5]

Workflow for Apoptosis Investigation

Caption: Experimental workflow for investigating apoptosis.

Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as the initiator caspases-8 and -9, and the executioner caspase-3.

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins. This can provide insights into the specific signaling pathways involved. Proteins of interest include those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and cytochrome c (to assess mitochondrial outer membrane permeabilization).[5]

Signaling Pathway Visualization

The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways that could be activated by a cytotoxic compound like this compound.

Caption: General overview of apoptotic signaling pathways.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro cytotoxicity screening of this compound. By following these protocols, researchers can generate robust and reproducible data to evaluate its potential as an anticancer agent. The initial determination of IC50 values across a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of cell death, will provide a solid foundation for further preclinical development. Future investigations should focus on more complex in vitro models, in vivo efficacy, and detailed toxicological profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical constituents from Delphinium chrysotrichum and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Dual mechanisms of sHA 14-1 in inducing cell death through endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 14-Dehydrodelcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrodelcosine is a norditerpenoid alkaloid found in plants of the Delphinium genus, which belongs to the Ranunculaceae family.[1] Diterpenoid alkaloids from this genus have garnered scientific interest due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of this compound, from initial cell viability assays to the investigation of potential apoptotic signaling pathways. While specific cytotoxicity data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation formats based on studies of structurally related compounds.

Quantitative Cytotoxicity Data

A crucial first step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table illustrates a hypothetical summary of IC50 values for this compound against various cancer cell lines, as would be determined by the assays described in this guide.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Value |

| MCF-7 | Breast Adenocarcinoma | Value |

| HeLa | Cervical Adenocarcinoma | Value |

| PC-3 | Prostate Adenocarcinoma | Value |

| HepG2 | Hepatocellular Carcinoma | Value |

| Note: The IC50 values in this table are illustrative and represent the type of data to be generated from the described experimental protocols. Actual values would need to be determined experimentally. |

Experimental Protocols

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include A549 (lung), MCF-7 (breast), HeLa (cervical), PC-3 (prostate), and HepG2 (liver). Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

96-well plates

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigation of Apoptotic Signaling Pathways

Understanding the mechanism of cell death induced by a cytotoxic compound is critical. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The involvement of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can be investigated.[4][5]

Workflow for Apoptosis Investigation

Caption: Experimental workflow for investigating apoptosis.

Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as the initiator caspases-8 and -9, and the executioner caspase-3.

Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins. This can provide insights into the specific signaling pathways involved. Proteins of interest include those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and cytochrome c (to assess mitochondrial outer membrane permeabilization).[5]

Signaling Pathway Visualization

The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways that could be activated by a cytotoxic compound like this compound.

Caption: General overview of apoptotic signaling pathways.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro cytotoxicity screening of this compound. By following these protocols, researchers can generate robust and reproducible data to evaluate its potential as an anticancer agent. The initial determination of IC50 values across a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of cell death, will provide a solid foundation for further preclinical development. Future investigations should focus on more complex in vitro models, in vivo efficacy, and detailed toxicological profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical constituents from Delphinium chrysotrichum and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Dual mechanisms of sHA 14-1 in inducing cell death through endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Diterpenoid Alkaloids from Delphinium: From Phytochemistry to Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Delphinium, commonly known as larkspur, has long been a subject of fascination in the scientific community due to its rich diversity of complex diterpenoid alkaloids. These natural products exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of diterpenoid alkaloids isolated from Delphinium species, with a focus on their chemical structures, quantitative distribution, experimental isolation protocols, and known signaling pathways.

Chemical Diversity of Diterpenoid Alkaloids in Delphinium

Diterpenoid alkaloids from Delphinium are structurally complex, nitrogen-containing compounds derived from a diterpene skeleton. They are broadly classified into three main types based on their carbon skeleton: C18, C19, and C20-diterpenoid alkaloids.[1] The C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are the most abundant and structurally diverse group within the genus.[2] These are further subdivided into various skeletal types, including lycoctonine, aconitine, and hetisine (B12785939) types.[2][3][4] The C20-diterpenoid alkaloids, such as those of the atisine (B3415921) type, are considered biosynthetic precursors to the C19 types.[2][5][6]

Quantitative Distribution of Diterpenoid Alkaloids

The concentration and composition of diterpenoid alkaloids can vary significantly between different Delphinium species and even between different parts of the same plant. The following tables summarize the quantitative data on the yields of selected diterpenoid alkaloids isolated from various Delphinium species, as reported in the literature.

| Delphinium Species | Alkaloid | Yield (mg) | Plant Part | Reference |

| D. brunonianum | Compound 13 | 382 | Whole Plant | [7] |

| D. nuttallianum | Bearline (1) | Not specified | Aerial Parts | [8] |

| D. nuttallianum | 14-Acetylbearline (2) | Not specified | Aerial Parts | [8] |

| D. geyeri | Geyerline (7) | Not specified | Not specified | [8] |

| Delphinium Species | Alkaloid | IC50 (µM) against A549 cells | Reference |

| D. trichophorum | Trichodelphinine A | 25.12 | [9] |

| D. trichophorum | Trichodelphinine B | 12.03 | [9] |

| D. trichophorum | Trichodelphinine C | 33.45 | [9] |

| D. trichophorum | Trichodelphinine D | 52.79 | [9] |

| D. trichophorum | Trichodelphinine E | 28.64 | [9] |

| D. trichophorum | Trichodelphinine F | 18.96 | [9] |

| Delphinium Species | Alkaloid | LD50 in mice (mg/kg) | Reference |

| D. nuttallianum | Bearline (1) | 5.7 | [8] |

| D. nuttallianum | 14-Acetylbearline (2) | 3.3 | [8] |

| D. geyeri | Geyerline (7) | 6.2 | [8] |

Experimental Protocols

The isolation and purification of diterpenoid alkaloids from Delphinium species involve a series of chromatographic techniques. The following is a generalized experimental protocol based on methodologies cited in the literature.

General Extraction and Isolation Procedure

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., whole plant, roots, or aerial parts) is the starting point for extraction.

-

Extraction: The powdered material is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature for an extended period.[9][10] This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., dilute HCl) and partitioned with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10. This mixture is then extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.[11][12]

-

Chromatographic Separation: The crude alkaloid fraction is subjected to various chromatographic techniques for the separation and purification of individual alkaloids. These techniques commonly include:

-

Silica Gel Column Chromatography: Used for initial fractionation of the crude alkaloid mixture.

-

Sephadex LH-20 Column Chromatography: Employed for further purification, often with a solvent system like chloroform-methanol.[7]

-

Reversed-Phase Chromatography (ODS): Utilized for the separation of closely related alkaloids.[7]

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual compounds.

-

Structural Elucidation

The structures of the isolated diterpenoid alkaloids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[10][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the complex stereochemistry and connectivity of the atoms in the alkaloid skeleton.[9][10][14]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecules.[9][10]

Signaling Pathways and Biological Activities

Diterpenoid alkaloids from Delphinium have been shown to interact with various cellular signaling pathways, leading to a range of biological effects.

Anti-inflammatory Activity and NF-κB Signaling

Several diterpenoid alkaloids exhibit anti-inflammatory properties, which are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[7][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. The general mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the active NF-κB dimer to the nucleus.

Regulation of Lipid Metabolism via PPARγ and SREBP1C

Certain diterpenoid alkaloids from D. brunonianum have demonstrated the ability to inhibit lipid accumulation in hepatocytes. This effect is attributed to the downregulation of key transcription factors involved in lipogenesis, namely PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and SREBP1C (Sterol Regulatory Element-Binding Protein 1C).[15]

References

- 1. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim [mdpi.com]

- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 4. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three new toxic norditerpenoid alkaloids from the low larkspur Delphinium nuttallianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diterpenoid alkaloids and flavonoids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diterpenoid alkaloids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Diterpenoid alkaloids from Delphinium sherriffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation [mdpi.com]

A Comprehensive Review of Diterpenoid Alkaloids from Delphinium: From Phytochemistry to Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Delphinium, commonly known as larkspur, has long been a subject of fascination in the scientific community due to its rich diversity of complex diterpenoid alkaloids. These natural products exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of diterpenoid alkaloids isolated from Delphinium species, with a focus on their chemical structures, quantitative distribution, experimental isolation protocols, and known signaling pathways.

Chemical Diversity of Diterpenoid Alkaloids in Delphinium

Diterpenoid alkaloids from Delphinium are structurally complex, nitrogen-containing compounds derived from a diterpene skeleton. They are broadly classified into three main types based on their carbon skeleton: C18, C19, and C20-diterpenoid alkaloids.[1] The C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are the most abundant and structurally diverse group within the genus.[2] These are further subdivided into various skeletal types, including lycoctonine, aconitine, and hetisine types.[2][3][4] The C20-diterpenoid alkaloids, such as those of the atisine type, are considered biosynthetic precursors to the C19 types.[2][5][6]

Quantitative Distribution of Diterpenoid Alkaloids

The concentration and composition of diterpenoid alkaloids can vary significantly between different Delphinium species and even between different parts of the same plant. The following tables summarize the quantitative data on the yields of selected diterpenoid alkaloids isolated from various Delphinium species, as reported in the literature.

| Delphinium Species | Alkaloid | Yield (mg) | Plant Part | Reference |

| D. brunonianum | Compound 13 | 382 | Whole Plant | [7] |

| D. nuttallianum | Bearline (1) | Not specified | Aerial Parts | [8] |

| D. nuttallianum | 14-Acetylbearline (2) | Not specified | Aerial Parts | [8] |

| D. geyeri | Geyerline (7) | Not specified | Not specified | [8] |

| Delphinium Species | Alkaloid | IC50 (µM) against A549 cells | Reference |

| D. trichophorum | Trichodelphinine A | 25.12 | [9] |

| D. trichophorum | Trichodelphinine B | 12.03 | [9] |

| D. trichophorum | Trichodelphinine C | 33.45 | [9] |

| D. trichophorum | Trichodelphinine D | 52.79 | [9] |

| D. trichophorum | Trichodelphinine E | 28.64 | [9] |